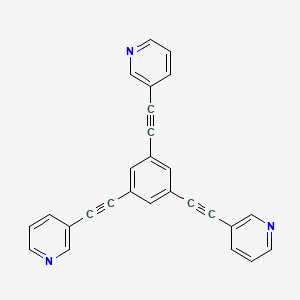

1,3,5-Tris(pyridin-3-ylethynyl)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H15N3 |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

3-[2-[3,5-bis(2-pyridin-3-ylethynyl)phenyl]ethynyl]pyridine |

InChI |

InChI=1S/C27H15N3/c1-4-22(19-28-13-1)7-10-25-16-26(11-8-23-5-2-14-29-20-23)18-27(17-25)12-9-24-6-3-15-30-21-24/h1-6,13-21H |

Clave InChI |

RRBPYFLWTXCPGZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C#CC2=CC(=CC(=C2)C#CC3=CN=CC=C3)C#CC4=CN=CC=C4 |

Origen del producto |

United States |

Contextualization Within Modular Supramolecular Chemistry

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of chemical systems composed of a discrete number of molecules. The forces governing the spatial organization of these systems are primarily non-covalent interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. A key principle within this field is the modular approach, where complex supramolecular architectures are constructed from well-defined molecular building blocks. rsc.org This strategy allows for a high degree of control over the structure and function of the resulting material from the molecular to the macroscopic scale. rsc.org

The modularity inherent in this approach provides significant synthetic simplicity, diversity, and flexibility. rsc.org By carefully designing the molecular modules, chemists can dictate the geometry, connectivity, and ultimately the properties of the final supramolecular assembly. This has led to the creation of a wide array of functional materials, including artificial ion channels, and has found applications in drug delivery and tissue engineering. researchgate.net

Significance of C3 Symmetric Ligands in Molecular Design

Molecules possessing C3 rotational symmetry, like 1,3,5-Tris(pyridin-3-ylethynyl)benzene, are of particular importance in molecular design. This three-fold symmetry is not only aesthetically pleasing but also imparts specific geometric and functional attributes. researchgate.net C3-symmetric molecules are characterized by a central core with three symmetrically attached arms. mdpi.com This well-defined geometry is crucial for creating predictable and ordered supramolecular structures.

The utility of C3-symmetric ligands is particularly evident in the construction of metal-organic frameworks (MOFs) and coordination polymers. The defined orientation of the coordinating groups (in this case, the pyridyl nitrogen atoms) directs the self-assembly process with metal ions, leading to the formation of highly ordered, often porous, network structures. chemicalbook.comcd-bioparticles.nettargetmol.com The symmetrical nature of these ligands can lead to the formation of materials with high surface areas and specific catalytic or guest-binding properties. Beyond materials science, C3-symmetry is a recurring motif in drug design, where it can enhance binding interactions with biological targets that also possess trimeric structures. researchgate.net

Overview of Acetylene Spaced Pyridyl Benzene Scaffolds

Palladium-Catalyzed Cross-Coupling Strategies

The construction of arylalkynes, such as this compound, is efficiently achieved through palladium-catalyzed cross-coupling reactions. acs.org The Sonogashira reaction, in particular, has become the premier method for this transformation due to its reliability, mild reaction conditions, and tolerance of various functional groups. researchgate.netwikipedia.org

The core of the synthesis is the threefold Sonogashira coupling between a 1,3,5-triethynylbenzene (B1295396) precursor and a suitable 3-halopyridine. This reaction typically involves the use of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The reaction joins the terminal alkyne groups of the central benzene ring with the halogenated position of the pyridine ring.

The general reaction scheme involves reacting 1,3,5-triethynylbenzene with three equivalents of a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-iodopyridine. The reactivity of the aryl halide is a key factor, with iodides generally being more reactive than bromides, which in turn are more reactive than chlorides. wikipedia.org This difference can allow for selective reactions if desired. wikipedia.org While the synthesis of the exact 3-pyridyl isomer is not extensively detailed in a single source, the methodology is well-established through the synthesis of its isomer, 1,3,5-tris(pyridin-4-ylethynyl)benzene, which is prepared by reacting 1,3,5-triethynylbenzene with 4-bromopyridine. mdpi.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base to form the reactive copper(I) acetylide species. wikipedia.org

Optimization of reaction conditions is crucial for achieving high yields in the threefold Sonogashira coupling. Key parameters include the choice of catalyst, co-catalyst, solvent, base, and temperature. nih.gov

Catalyst Systems: A variety of palladium catalysts are effective for Sonogashira couplings. Common choices include palladium-phosphine complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). libretexts.orgmdpi.com The Pd(II) complexes are pre-catalysts that are reduced in situ to the active Pd(0) species. wikipedia.org For enhanced stability and activity, N-heterocyclic carbene (NHC) palladium complexes have also been employed. libretexts.org The reaction is typically co-catalyzed by a copper(I) salt, most commonly copper(I) iodide (CuI), which facilitates the formation of the copper acetylide and increases the reaction rate. wikipedia.org However, copper-free Sonogashira variants have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is often promoted by copper. researchgate.netresearchgate.net

Reaction Conditions: The choice of solvent and base significantly impacts the reaction outcome. Amine bases, such as triethylamine (B128534) (Et₃N) or piperidine, often serve a dual role as the base and the solvent. libretexts.orgmdpi.com Other solvents like N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (B95107) (THF) can also be used. acs.orgmdpi.com The temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates and the catalyst system used. acs.orgmdpi.com Anhydrous and anaerobic conditions are often required to prevent catalyst deactivation and unwanted side reactions. organic-chemistry.org

Below is a table summarizing typical conditions used in related Sonogashira reactions for synthesizing poly(alkynyl-aryl) compounds.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | mdpi.com |

| Catalyst Loading | 0.5 - 10 mol% | researchgate.netnih.gov |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | mdpi.com |

| Base | Triethylamine (Et₃N), Piperidine, Cs₂CO₃ | libretexts.orgmdpi.comnih.gov |

| Solvent | Triethylamine, Toluene, THF | mdpi.comnih.govmdpi.com |

| Temperature | Room Temperature to Reflux (e.g., 65 °C) | acs.orgmdpi.com |

| Atmosphere | Inert (Argon or Nitrogen) | mdpi.com |

Precursor Synthesis Routes

1,3,5-Triethynylbenzene is not commercially abundant and is typically synthesized in a two-step process starting from a 1,3,5-trihalogenated benzene, most commonly 1,3,5-tribromobenzene (B165230). mdpi.comnih.gov

Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene The first step involves a Sonogashira coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling and ensuring a clean reaction. The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and CuI in an amine solvent like triethylamine. mdpi.com

Step 2: Deprotection to form 1,3,5-Triethynylbenzene The TMS groups are subsequently removed under basic conditions. This is typically achieved by treating the silylated intermediate with a base such as potassium hydroxide (B78521) (KOH) in a solvent mixture like methanol (B129727) and THF. mdpi.com After workup, the desired 1,3,5-triethynylbenzene is obtained as a solid.

A summary of a representative synthesis is provided in the table below.

| Step | Reactants | Reagents/Catalysts | Solvent | Yield | Reference |

| 1 | 1,3,5-Tribromobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 72% | mdpi.com |

| 2 | 1,3,5-Tris((trimethylsilyl)ethynyl)benzene | Potassium Hydroxide (KOH) | THF/Methanol | - | mdpi.com |

The second precursor is a 3-halopyridine, such as 3-bromopyridine or 3-iodopyridine. These compounds are generally commercially available. However, when specific derivatives are needed or for large-scale syntheses, their preparation may be necessary. For instance, 4-bromopyridine, used for the synthesis of the 4-pyridyl isomer, can be unstable and is often prepared immediately before use from its more stable hydrochloride salt by neutralization with an aqueous base (e.g., NaOH) followed by extraction. mdpi.com Similar procedures can be applied to other halopyridine salts. The synthesis of halopyridines from corresponding aminopyridines via Sandmeyer-type reactions is also a standard method in organic chemistry.

Purification and Isolation Techniques for Polyethynylated Aryl-Pyridyl Compounds

Following the threefold Sonogashira coupling, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and byproducts from homocoupling. A multi-step purification process is therefore essential.

The typical procedure begins with the evaporation of the solvent under vacuum. mdpi.com The resulting residue is then redissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This solution is washed sequentially with aqueous solutions to remove inorganic salts and other water-soluble impurities. A common washing agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the amine base and copper salts. mdpi.com

The final and most critical step for obtaining a high-purity product is column chromatography. The choice of stationary phase (typically silica (B1680970) gel) and eluent system (e.g., hexane/ethyl acetate mixtures) is optimized to effectively separate the target compound from any remaining impurities. The purity of the final product is then confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. mdpi.com

Conformational Analysis of Pyridyl Ring Rotations

The conformational landscape of this compound is primarily defined by the rotational freedom of the three pyridyl rings with respect to the central benzene core. This rotation around the ethynyl (B1212043) linkages gives rise to several possible conformers with distinct symmetries.

Theoretical studies have identified two principal planar conformations for this compound. When all three pyridyl rings lie in the same plane as the central benzene ring, the molecule can adopt either a highly symmetric C3h conformation or a less symmetric Cs conformation. The C3h symmetry arises when the nitrogen atoms of the pyridyl rings are oriented in a propeller-like fashion, while the Cs symmetry results from a different coplanar arrangement of the pyridyl groups.

In addition to planar conformations, computational models have explored scenarios where the pyridyl rings are oriented out of the plane of the central benzene ring. These non-planar arrangements can lead to additional point group symmetries, such as C1 and C3v, further diversifying the conformational possibilities of the molecule. The relative energies of these planar and out-of-plane conformations are crucial in determining the molecule's predominant shape and its subsequent self-assembly behavior.

Intramolecular Electronic Communication and Conjugation Pathways

Structural Elucidation via Advanced Spectroscopic Techniques

The precise molecular structure and connectivity of this compound would typically be confirmed through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, a comprehensive search of the scientific literature did not yield specific experimental or calculated spectroscopic data for this particular isomer. The following sections describe the expected spectroscopic characterization based on the molecule's structure, though no specific data can be presented in tables.

NMR spectroscopy is an indispensable tool for determining the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the central benzene ring and the protons on the pyridyl rings. Due to the molecule's potential for high symmetry (such as C3h), the three protons on the central benzene ring would likely be chemically equivalent, giving rise to a single signal (a singlet). The protons on the three pyridyl rings would also exhibit specific splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the ethynyl linker.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Signals would be expected for the carbon atoms of the central benzene ring, the acetylenic carbons of the ethynyl linkers, and the distinct carbon atoms of the pyridyl rings. The high symmetry of certain conformers would lead to a reduced number of signals, as chemically equivalent carbons would resonate at the same frequency.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic rings, the C≡C triple bond of the ethynyl linkers, and the C=C and C=N bonds within the aromatic systems. The C≡C stretching vibration is particularly diagnostic and typically appears in a specific region of the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, this method provides unequivocal confirmation of its molecular formula, C₂₇H₁₅N₃.

While detailed fragmentation studies from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are not extensively reported in the available scientific literature, the technique is fundamental for verifying the successful synthesis of the compound. Commercial suppliers of this compound confirm its identity using methods including liquid chromatography-mass spectrometry (LC-MS), which corroborates the expected molecular weight.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₂₇H₁₅N₃ | Monoisotopic | 381.1266 |

This table presents the theoretical monoisotopic and average masses for the specified molecular formula, which would be confirmed by HR-MS analysis.

Solid-State Structural Determination via X-ray Crystallography

As of now, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases or peer-reviewed literature. Consequently, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.

However, computational studies have explored the potential conformations and symmetries of the molecule. researchgate.net Due to the rotation of the pyridyl groups around the ethynyl linkers, this compound can adopt several conformations. researchgate.net When planar, it can exhibit C₃ₕ or Cₛ symmetries. researchgate.net Non-planar orientations of the pyridyl rings can lead to C₁ or C₃ᵥ symmetries. researchgate.net These theoretical models provide valuable insight into the molecule's structural dynamics, though they await experimental verification through X-ray crystallography. researchgate.net

Table 2: Computationally Predicted Symmetries for this compound

| Conformation | Point Group Symmetry | Description |

|---|---|---|

| Planar | C₃ₕ or Cₛ | Resulting from different coplanar orientations of the pyridyl rings. researchgate.net |

This table is based on theoretical modeling and outlines the possible symmetries the molecule can adopt. researchgate.net Experimental validation is required.

Supramolecular Self Assembly and Nanopatterning

Mechanisms of Two-Dimensional (2D) Self-Assembly on Surfaces

The self-assembly of 1,3,5-Tris(pyridin-3-ylethynyl)benzene on surfaces is a complex process governed by a delicate balance of intermolecular and molecule-substrate interactions. The planarity and rotational flexibility of the pyridyl groups are key determinants of the resulting supramolecular structures. Due to the rotation of the pyridyl rings along the alkynyl spacers, the molecule can adopt different planar symmetries, primarily C3h or Cs. researchgate.net The self-assembly into well-ordered two-dimensional structures is mediated by non-covalent interactions. researchgate.net

Contribution of π-π Stacking Phenomena

π-π stacking interactions are a significant driving force in the self-assembly of aromatic molecules. In the case of this compound, the extended π-conjugated system of the benzene (B151609) core and the pyridyl rings facilitates these interactions. The large degree of conjugation in similar molecules supports numerous π–π interactions within their frameworks. researchgate.net These stacking interactions, which can occur between the aromatic rings of adjacent molecules, play a crucial role in the formation and stabilization of the 2D supramolecular layers. researchgate.net The interplay between π-π stacking and other intermolecular forces dictates the final arrangement of the molecules on the surface.

Surface-Confined Supramolecular Architectures

When deposited on a surface, this compound molecules can organize into various ordered supramolecular architectures. The specific structure of these assemblies is highly dependent on the experimental conditions, including the solvent and the concentration of the solution.

Scanning Tunneling Microscopy (STM) for Atomic-Resolution Imaging

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the self-assembled structures of this compound at the solid/liquid interface with atomic or molecular resolution. researchgate.net STM studies have been instrumental in corroborating computational predictions of the 2D nanopatterns formed by this molecule. researchgate.net By providing real-space images of the molecular arrangements, STM allows for the direct observation of the ordered monolayers and porous networks that are formed.

Formation of Ordered Monolayers and Porous Networks

At the solid/liquid interface, this compound has been observed to form well-ordered two-dimensional structures. researchgate.net The self-assembly can result in the formation of nanoporous networks, where the size and shape of the pores are determined by the molecular geometry and the intermolecular interactions. researchgate.netrsc.org These porous architectures are of significant interest for potential applications in nanofabrication and as templates for guest molecule adsorption. The formation of these ordered monolayers is a spontaneous process driven by the minimization of the free energy of the system.

Concentration-Dependent Morphological Control in Self-Assembly

A joint experimental and computational study has revealed that the self-assembly of this compound on a graphite (B72142) surface is dependent on the concentration of the solution. researchgate.net Density functional theory (DFT) simulations have shown that the molecule can generate different types of self-assembled motifs, and the stability of these patterns is influenced by the surface coverage. researchgate.net This concentration-dependent behavior allows for a degree of control over the resulting supramolecular architecture, enabling the formation of different nanopatterns from the same molecular building block. researchgate.netresearchgate.net

| Parameter | Description | Reference |

| Molecular Symmetry | Can adopt C3h or Cs planar symmetry due to pyridyl rotation. | researchgate.net |

| Driving Forces for Self-Assembly | Hydrogen bonding and π-π stacking interactions. | researchgate.netresearchgate.net |

| Imaging Technique | Scanning Tunneling Microscopy (STM) provides atomic-resolution images of the self-assembled structures. | researchgate.net |

| Resulting Architectures | Ordered monolayers and porous networks. | researchgate.netrsc.org |

| Controlling Factor | Solution concentration influences the morphology of the self-assembled structures. | researchgate.netresearchgate.net |

Solvent Effects on Supramolecular Organization

The self-assembly of molecules at the solid-liquid interface is a delicate interplay between molecule-molecule, molecule-substrate, and molecule-solvent interactions. The choice of solvent can significantly influence the resulting supramolecular architecture, a phenomenon that has been observed in systems related to this compound.

While direct comparative studies on a range of solvents for this compound are not extensively documented in the reviewed literature, the principles of solvent influence can be inferred from studies of similar molecular systems. For instance, in the self-assembly of bis(terpyridine) isomers on graphite, the solvent was found to have a decisive influence on the formation of the resulting structures. beilstein-journals.org The interaction between the molecule and the solvent can affect the stability of the assembled network. Molecular dynamics simulations have shown that for certain systems, the adsorption of a molecule from a solvent onto a surface can be almost thermoneutral, meaning the intermolecular interactions within the self-assembled layer are the primary stabilizing force. beilstein-journals.org

In a study focusing on the concentration-dependent self-assembly of this compound at the 1,2,4-trichlorobenzene/graphite interface, scanning tunneling microscopy (STM) revealed the formation of distinct nanopatterns. researchgate.net Although this study did not vary the solvent, it underscores the role of the liquid medium in facilitating the molecular organization on the surface. The solvent molecules can co-adsorb onto the substrate, influencing the packing and stability of the primary molecular network. researchgate.net

The effect of the solvent is also critical in the formation of co-crystals. Variations in crystallization solvents can lead to dramatic changes in the composition and geometry of solvated co-crystals, resulting in different packing motifs and stoichiometries. nsf.gov This highlights the solvent's role in mediating the interactions between co-assembling components.

The following table summarizes general observations on solvent effects in related supramolecular systems, which can provide insights into the expected behavior of this compound.

| Solvent Property | General Effect on Supramolecular Assembly | Reference |

| Polarity | Can influence the strength of hydrogen bonds and dipole-dipole interactions between molecules. | nih.gov |

| Molecule-Solvent Interaction Strength | Stronger interactions can compete with molecule-molecule and molecule-substrate interactions, potentially disrupting ordered assembly. beilstein-journals.org | beilstein-journals.org |

| Solvent Size and Shape | Can affect the packing density of the self-assembled monolayer and may lead to the formation of solvated or solvent-free networks. | nsf.gov |

Further research is necessary to systematically characterize the impact of a variety of solvents on the supramolecular organization of this compound to create a more detailed and specific data table.

Co-assembly with Other Molecular Components

The pyridyl nitrogen atoms in this compound can act as hydrogen bond acceptors, making the molecule a promising candidate for co-assembly with other molecules that can act as hydrogen bond donors. This can lead to the formation of multi-component supramolecular networks with tailored structures and properties.

While specific studies on the co-assembly of this compound are limited in the available literature, the principles of co-crystallization and co-assembly have been demonstrated with structurally analogous compounds. For example, rigid 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns have been shown to form 1:1 co-crystals. researchgate.netnih.gov These co-crystals are dominated by intermolecular phenyl-perfluorophenyl interactions. researchgate.netnih.gov

The co-assembly behavior is highly dependent on the complementarity of the interacting molecules in terms of their size, shape, and the nature and arrangement of their functional groups. The table below outlines potential co-formers for this compound based on common supramolecular interactions, although experimental verification is needed.

| Potential Co-former Class | Potential Intermolecular Interaction | Expected Outcome |

| Carboxylic Acids (e.g., Trimesic Acid) | Hydrogen bonding between pyridyl nitrogen and carboxylic acid hydroxyl groups. | Formation of a two-dimensional porous network. |

| Planar Aromatic Molecules (e.g., Coronene) | π-π stacking interactions between the aromatic cores. | Formation of alternating stacked structures or interdigitated networks. |

| Fullerenes (e.g., C60) | van der Waals and potential charge-transfer interactions. | Encapsulation of the fullerene within a network of this compound or formation of intercalated structures. nsf.gov |

The successful design of co-assembled systems relies on a detailed understanding of the intermolecular forces at play. For instance, in the co-crystallization of partially fluorinated 1,3,5-tris(phenylethynyl)benzenes, the aggregation is governed by a combination of aryl-aryl interactions, interactions with the triple bonds, C-H bonds, and H···F contacts. researchgate.netnih.gov These findings suggest that the ethynyl (B1212043) and pyridyl functionalities of this compound could be similarly exploited to direct its co-assembly with a variety of molecular partners.

Metallosupramolecular Architectures and Coordination Chemistry

Ligand Properties of 1,3,5-Tris(pyridin-3-ylethynyl)benzene

As a multidentate ligand, this compound possesses specific properties that dictate its interaction with metal centers and the resulting supramolecular structures.

The coordinating power of this compound stems from the lone pair of electrons on the nitrogen atom of each of its three pyridine (B92270) rings. Pyridine is a basic heterocyclic organic compound that acts as a Lewis base, readily donating its electron pair to form coordinate bonds with electron-accepting transition metal ions. wikipedia.orgjscimedcentral.com The nitrogen atoms in the pyridine moieties of the ligand are the primary sites for coordination with transition metals. researchgate.net Pyridine is classified as an L-type, two-electron donor ligand and is considered to have intermediate softness in the context of Hard and Soft Acids and Bases (HSAB) theory, allowing it to coordinate effectively with a wide range of transition metals. wikipedia.org This affinity is fundamental to its role in forming stable, discrete metallosupramolecular assemblies.

Construction of Discrete Metallosupramolecular Cages

The specific geometry and coordination properties of this compound have been harnessed to construct sophisticated, hollow, cage-like structures with potential applications in host-guest chemistry and molecular recognition.

Coordination-driven self-assembly is a powerful strategy for constructing complex architectures. In this approach, the ligand (the "faces" or "panels") and a metal-containing linker (the "corners" or "vertices") are mixed, and they spontaneously form a thermodynamically stable, discrete structure. This compound has been shown to effectively self-assemble with square-planar metal complexes, particularly those of Palladium(II) and Platinum(II), which act as 90-degree linkers or "clips". researchgate.netnih.govnih.gov When this compound is combined with a palladium(II) source, such as Pd(CH3CN)42, in a precise stoichiometric ratio, the components organize into a single, highly symmetric, and soluble supramolecular structure. researchgate.net

A notable example of the architectures formed is the creation of octahedral cages with the formula [M6L8]12+. researchgate.netnih.gov In these structures, six metal ions (M = Pd) occupy the vertices of an octahedron, and eight tritopic, planar ligands like this compound (L) occupy the faces. The reaction between this compound and a palladium(II) source in dimethyl sulfoxide (B87167) (DMSO) leads to the quantitative formation of a [Pd6L8]12+ cage. researchgate.netnih.gov These cage structures are large enough to encapsulate guest molecules, with studies showing they can interact with and bind anionic sulfonates within their internal cavity. nih.gov

| Cage Component | Chemical Identity | Role in Assembly |

| Ligand (L) | This compound | Trigonal planar panel/face |

| Metal (M) | Palladium(II) | Octahedral vertex/corner |

| Stoichiometry | 6 Metal ions : 8 Ligands | Defines the [M6L8] architecture |

| Resulting Cage | [Pd6(C27H15N3)8]12+ | Octahedral metallosupramolecular cage |

Beyond octahedral cages, related ligands have been used to form other complex shapes, such as hexanuclear metalla-prisms. While research has highlighted this using the 4-pyridyl isomer, 1,3,5-tris(pyridin-4-ylethynyl)benzene (B170862), the principle demonstrates the versatility of this ligand family. researchgate.net In this approach, dinuclear arene ruthenium clips, such as [Ru2(p-cymene)2(OO∩OO)]2+, are used as the metal linkers. These clips react with the tripodal pyridyl ligand in a 3:2 ratio to form large, well-defined prismatic cages. researchgate.net These structures consist of two parallel 1,3,5-tris(pyridin-ylethynyl)benzene "faces" connected by three ruthenium-based "pillars," creating an internal cavity capable of encapsulating guest molecules. researchgate.net

| Assembly Component | Example Species | Role in Assembly |

| Trigonal Ligand | 1,3,5-Tris(pyridin-4-ylethynyl)benzene | Triangular faces of the prism |

| Metal Linker | Dinuclear arene ruthenium clips | Pillars connecting the faces |

| Stoichiometry | 3 Metal Linkers : 2 Ligands | Defines the trigonal prismatic geometry |

| Resulting Structure | Hexanuclear Ruthenium Metalla-Prism | Encapsulation-capable cage |

Characterization of Cage Formation via NMR Spectroscopy (e.g., ³¹P NMR) and Mass Spectrometry

The formation and structural integrity of metallosupramolecular cages derived from this compound are rigorously confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov High-resolution electrospray mass spectrometry (HR-ESI-MS) provides direct evidence of the assembled cage's mass and stoichiometry. For instance, the formation of a [Pd₆L₈]¹²⁺ octahedral cage, where L represents the this compound ligand, was unequivocally identified through HR-ESI-MS, which revealed peaks corresponding to the cage with varying numbers of counterions (BF₄⁻). nih.gov

NMR spectroscopy offers detailed insight into the structure of the cage in solution. ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center, often showing downfield shifts of the pyridine proton signals upon binding. nih.gov Techniques like Diffusion Ordered Spectroscopy (DOSY) NMR are employed to verify that the ligand and metal components diffuse as a single, large entity, consistent with cage formation. nih.gov While ³¹P NMR is a powerful tool for characterizing cages constructed with phosphorus-containing ligands or ancillary phosphine (B1218219) ligands on the metal center, its application depends on the specific composition of the self-assembled structure. nih.govmdpi.com In palladium-based cages using this compound, multinuclear NMR techniques like ¹H and ¹³C are the primary methods for characterization. nih.govnih.gov

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR | Downfield shifts of pyridyl proton signals upon addition of Pd(II). | Coordination of the ligand's nitrogen atoms to the palladium centers. |

| DOSY NMR | Ligand protons exhibit the same diffusion coefficient as the assembled complex. | Formation of a single, stable supramolecular entity in solution. |

| HR-ESI-MS | Detection of multi-charged ions corresponding to the [Pd₆L₈]¹²⁺ formula. | Confirmation of the cage's stoichiometry and overall composition. |

Engineering of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete cages, this compound is a valuable component for building extended, porous crystalline materials such as coordination polymers and metal-organic frameworks (MOFs). nih.gov

Utilization as a Tri-connecting Ligand in MOF Synthesis

The trifunctional nature of this compound allows it to act as a tri-connecting or trigonal node, linking three metal centers or metal clusters to propagate a network structure in two or three dimensions. nih.gov When reacted with metal salts like copper(I) iodide, this ligand (referred to as L1 in some studies) successfully forms a variety of coordination frameworks. nih.gov The specific structure of the resulting framework, from one-dimensional (1D) chains to three-dimensional (3D) architectures, can be influenced by reaction conditions and the stoichiometry of the metal-ligand combination. nih.gov For example, different combinations with CuI have yielded 1D double-zigzag frameworks and complex 3D supramolecular architectures, demonstrating the ligand's versatility in crystal engineering. nih.gov

Solvothermal Synthesis Methods for MOF Construction

Solvothermal synthesis is a common and effective method for constructing crystalline MOFs from molecular building blocks. mdpi.comsetu.iefigshare.com This technique involves heating the constituent metal salts and organic ligands (like this compound) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically above the boiling point of the solvent. mdpi.com The elevated temperature and resulting autogenous pressure facilitate the dissolution of precursors and the crystallization of the final MOF product. The choice of solvent (e.g., N,N-dimethylformamide, N,N-diethylformamide, ethanol, water) can significantly influence the resulting MOF's structure and topology. setu.iefigshare.com While specific examples detailing the solvothermal synthesis of MOFs using this compound are specialized, the general methodology is widely applied to similar tri-connecting pyridyl ligands to produce crystalline, porous materials. mdpi.com

Host-Guest Chemistry within Metallosupramolecular Cages and MOFs

A key feature of the cages and MOFs constructed from this compound is their intrinsic porosity, which allows them to act as hosts for smaller guest molecules. nih.gov

Molecular Recognition and Guest Encapsulation Studies

The internal cavities of metallosupramolecular cages formed with this compound have been studied for their ability to recognize and encapsulate guest molecules. nih.gov NMR titration experiments are a primary tool for investigating these host-guest interactions. The binding of a guest inside the cage's cavity typically induces noticeable chemical shift changes in the NMR spectrum for both the host and guest protons. nih.gov

Studies on [Pd₆L₈]¹²⁺ cages have shown that guest binding is highly dependent on the solvent system. In polar aprotic solvents like dimethyl sulfoxide (DMSO), encapsulation of simple neutral aromatic guests was not observed. nih.gov However, the introduction of a more competitive solvent system, such as a water-DMSO mixture, promoted the encapsulation of neutral guests like anthracene, pyrene, and 1,8-naphthalimide, driven by the hydrophobic effect. nih.gov These cages were also found to interact with anionic guests, such as p-toluenesulfonate, in DMSO. nih.gov

| Guest Molecule | Solvent | Binding Outcome |

|---|---|---|

| Adamantane | DMSO-d₆/D₂O (1:1) | No binding observed |

| Anthracene | DMSO-d₆/D₂O (1:1) | Encapsulation of multiple guests (3-6) |

| Pyrene | DMSO-d₆/D₂O (1:1) | Encapsulation of multiple guests (3-6) |

| 1,8-Naphthalimide | DMSO-d₆/D₂O (1:1) | Encapsulation of multiple guests (3-6) |

| p-Toluenesulfonate | DMSO-d₆ | Interaction observed |

Size-Selective Binding of Guest Molecules

The defined dimensions of the cavities within these supramolecular architectures lead to size-selective guest binding. nih.gov This principle was demonstrated by comparing the guest uptake capabilities of different-sized octahedral cages. A smaller cage constructed from this compound was able to interact with and host three molecules of the anionic guest p-toluenesulfonate. nih.gov In contrast, a larger cage system, built from a more extended tripyridyl ligand, was capable of hosting four of the same guest molecules. nih.gov This difference in guest stoichiometry is direct evidence of size-selective recognition, where the internal volume of the host cage dictates the number and potentially the type of guest molecules it can accommodate. nih.gov Similarly, in porous MOFs, the pore aperture and cavity dimensions, which are dictated by the geometry of the this compound linker, can create a molecular sieving effect for the selective adsorption of gas molecules. rsc.orgrsc.org

Influence of Solvent Systems on Guest Binding

The solvent environment plays a critical role in the thermodynamics and kinetics of guest binding within metallosupramolecular architectures. For assemblies incorporating the ligand this compound, the choice of solvent can significantly modulate the strength and selectivity of host-guest interactions. This is due to a combination of factors, including solvent polarity, the ability of solvent molecules to compete with the guest for the binding cavity, and the specific interactions between the solvent and the host-guest complex.

While specific quantitative data on the influence of a wide range of solvent systems on guest binding for architectures of this compound are not extensively detailed in the available literature, the general principles of supramolecular chemistry suggest that a systematic variation of solvent properties would lead to significant changes in binding affinities. The following table illustrates a hypothetical scenario of how binding affinity (Ka) might change with the solvent environment for a generic host-guest system, based on established principles.

Table 1: Hypothetical Influence of Solvent on Guest Binding Affinity (Ka)

| Solvent | Dielectric Constant (ε) | Expected Relative Binding Affinity (Ka) | Rationale |

| Chloroform | 4.81 | High | Low polarity, less competition with the guest for the binding site. |

| Tetrahydrofuran (B95107) | 7.6 | Moderate | Moderate polarity, may have some interaction with the host or guest. |

| Acetonitrile | 37.5 | Lower | High polarity, can be a competitive guest for the binding cavity. |

| Dimethyl Sulfoxide | 46.7 | Low | High polarity and strong coordinating ability, likely to compete effectively for the binding site. |

| Water | 80.1 | Varies | Dominated by the hydrophobic effect; binding affinity is highly dependent on the nature of the guest. |

It is important to note that this table is illustrative. The actual binding affinities would need to be determined experimentally for each specific host-guest system. Detailed thermodynamic studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are necessary to quantify the enthalpic and entropic contributions to the binding process in different solvents. nih.govresearchgate.netnih.gov Such studies would provide a deeper understanding of the role of the solvent in modulating molecular recognition within these sophisticated supramolecular systems.

Applications in Advanced Functional Materials

Materials Science Applications

The tripodal symmetry and functional groups of 1,3,5-Tris(pyridin-3-ylethynyl)benzene make it an ideal candidate for constructing complex, high-performance materials.

Porous Materials for Gas Storage and Separation

The well-defined trigonal geometry of this compound allows it to act as a linker in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs). These materials are of significant interest for their ability to selectively adsorb and store gases.

While specific gas adsorption data for MOFs derived from this compound are not extensively detailed, the principle is well-established with analogous linkers. For instance, MOFs constructed from similar trigonal, nitrogen-containing linkers like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have demonstrated significant carbon dioxide (CO₂) uptake. mdpi.com A copper-based TIBM-MOF showed a CO₂ adsorption capacity of 3.60 mmol/g and a CO₂/N₂ selectivity of 53, highlighting the potential of these structures in carbon capture applications. mdpi.com Similarly, MOFs using 1,3,5-tris(1-imidazolyl)benzene as a linker have been investigated for their selective adsorption of hydrocarbons. rsc.org The nitrogen atoms within the pyridine (B92270) rings of this compound can enhance CO₂ affinity through dipole-quadrupole interactions, a desirable feature for post-combustion carbon capture. rsc.org

| Linker | Metal Ion | Resulting MOF | CO₂ Adsorption Capacity (mmol/g) | Conditions | CO₂/N₂ Selectivity | Source |

|---|---|---|---|---|---|---|

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cu | TIBM-Cu | 3.60 | 1 bar, 298 K | 53 | mdpi.com |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Al | TIBM-Al | 2.1 | 1 bar, 298 K | 35 | mdpi.com |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cr | TIBM-Cr | 1.6 | 1 bar, 298 K | 10 | mdpi.com |

Catalytic Applications via Metal Coordination

The nitrogen atoms in the three pyridine rings of this compound serve as effective coordination sites for a variety of metal ions. This property allows for the formation of well-defined metal complexes and coordination polymers. The resulting metallosupramolecular structures have significant potential in catalysis. By forming stable complexes, these materials can enhance reaction rates and selectivity. The mechanism of action is primarily through the ability of the coordinated metal ions to act as catalytic centers. While specific catalytic studies on the pyridin-3-yl isomer are limited, its close analogue, 1,3,5-Tris(pyridin-4-ylethynyl)benzene (B170862), is known to form complexes that can participate in various catalytic processes.

Carbonization of Coordination Polymers for Microporous Carbon Materials

Coordination polymers synthesized from this compound and metal ions can serve as precursors for producing nitrogen-doped microporous carbon materials. This is achieved through a high-temperature pyrolysis process in an inert atmosphere. Research on related linkers, such as 1,3,5-tris(functionalised-phenylethynyl)benzenes, has shown that their coordination polymers can be successfully carbonized. rsc.orgresearchgate.net

The carbonization process generally leads to a significant increase in the micropore volume of the material. researchgate.net For example, a stepwise analysis of a pyrolyzed coordination polymer at 350, 600, and 900 °C revealed that while the original mesoporosity was largely retained, microporosity was successfully introduced and enhanced through the carbonization process. rsc.orgresearchgate.net The resulting porous carbon materials, which inherit nitrogen atoms from the pyridyl groups, are valuable for applications such as catalyst supports and energy storage devices. rsc.org The carbonization of the organic linkers themselves can afford a microporous carbon that exhibits a type I adsorption–desorption isotherm, which is characteristic of microporous materials. rsc.orgresearchgate.net

| Material | Treatment | Resulting Porosity Characteristic | Source |

|---|---|---|---|

| Coordination Polymer of 1,3,5-Tris(4-carboxyphenylethynyl)benzene and Cu(II) | Pyrolysis at 350, 600, 900 °C | Mesoporosity is maintained, while microporosity is significantly increased. | rsc.orgresearchgate.net |

| Organic Linkers (1,3,5-tris(functionalised-phenylethynyl)benzenes) | Carbonization | Affords microporous carbon showing Type I adsorption isotherm. | rsc.orgresearchgate.net |

Optoelectronic Device Development

The extended π-conjugation across the this compound molecule suggests its utility in optoelectronic applications, where charge transport and light emission properties are critical. nbinno.com

Potential in Organic Light-Emitting Diodes (OLEDs)

The rigid, star-shaped structure of this compound is highly suitable for applications in Organic Light-Emitting Diodes (OLEDs). Its isomer, 1,3,5-Tris(pyridin-4-ylethynyl)benzene, has been identified as a building block for materials used in OLEDs. targetmol.com Molecules with a central core and radiating arms, such as 1,3,5-triazine (B166579) derivatives, are often employed as electron-transport or host materials in phosphorescent OLEDs. researchgate.net The electron-deficient nature of the pyridine (or triazine) core facilitates electron transport, a crucial function in the OLED device stack. researchgate.net The meta-linkage in the 1,3,5-trisubstituted benzene (B151609) core can limit full π-conjugation between the arms, leading to a high triplet energy. This is a highly desirable characteristic for host materials in blue phosphorescent OLEDs, as it prevents quenching of the high-energy light emission. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the geometric and electronic properties of 1,3,5-Tris(pyridin-3-ylethynyl)benzene, predicting its conformational preferences, and modeling its behavior in organized two-dimensional (2D) structures.

Due to the rotational freedom of the pyridyl rings around the alkynyl spacers, this compound can adopt several distinct conformations. researchgate.net DFT calculations have been employed to predict the most stable geometries and their relative energies.

The molecule, which possesses a C3-symmetric core, can adopt either C3h or Cs symmetry when its pyridyl rings are planar with the central benzene (B151609) ring. researchgate.net Further out-of-plane rotations can lead to additional conformations with C1 and C3v point group symmetries. researchgate.net Computational studies have performed geometry optimization and subsequent single-point energy calculations, for instance using the hybrid B3LYP/6-31G(d,p) functional, to determine the energetics of these various conformers. researchgate.net These calculations reveal the relative stability of different rotational isomers (regioisomers), which is crucial for understanding which conformations are most likely to be present in experimental conditions. researchgate.net

A significant application of DFT in the study of this compound has been the simulation and stability analysis of its self-assembled 2D nanopatterns, particularly on graphite (B72142) surfaces. researchgate.net Researchers have modeled numerous potential 2D arrangements to predict which structures are energetically favorable under different conditions. researchgate.net

These simulations have analyzed the stability of at least fourteen distinct 2D patterns, revealing a strong dependence on surface coverage, which is analogous to concentration in experimental setups. researchgate.net The key finding from these computational optimizations is that at high surface coverage, densely packed, ordered monolayers are the most stable structures. Conversely, at low concentrations, the molecules are predicted to form 2D porous networks. researchgate.net These theoretical predictions have been shown to be in excellent agreement with experimental observations from Scanning Tunneling Microscopy (STM), validating the power of DFT to forecast the self-assembly of such molecules at interfaces. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the processes by which they form larger assemblies.

MD simulations have been used in conjunction with DFT to explore the conformational landscape of this compound. researchgate.net By simulating the molecule's behavior, researchers can determine the probability of it existing in different configurations. These probabilities are often calculated using the Boltzmann distribution based on the energies of the various conformers. researchgate.net

A notable finding from these simulations is that the favored conformations change depending on the environment. In a vacuum, calculations show that the majority of molecules (~70%) adopt Cs (UUD/DDU) conformations. However, when the molecule is physisorbed on a graphene surface, the conformational probabilities shift, highlighting the influence of molecule-surface interactions on the rotational energy barriers of the pyridyl rings. researchgate.net

| Conformation Symmetry | Description | Probability (%) |

|---|---|---|

| 1Cs (UUD) / 1Cs (DDU) | One pyridyl ring oriented opposite to the other two | ~70 |

| 1Cs (LRR) / 1Cs (RLL) | Conformation with Cs symmetry | ~10 |

| 1C1 (URR) / 1C1 (RUU) | Asymmetric conformation | ~4 |

| Other | Remaining conformations (including 1C3h) | ~16 |

While MD simulations have been utilized to assess the probabilities of individual molecular conformations, detailed studies focusing on the dynamic behavior of the formation of molecular assemblies of this compound are not prominently featured in the available literature. Such simulations would typically investigate the kinetic pathways of self-assembly, molecular diffusion on surfaces, and the stability of assembled structures over time, but specific research detailing these dynamic aspects for this compound could not be found.

Monte Carlo Simulations for Supramolecular Organization

Theoretical and computational studies, particularly Monte Carlo simulations, have been instrumental in elucidating the principles governing the self-assembly of this compound (3-TPEB) into complex supramolecular architectures. These simulations provide a molecular-level understanding of the thermodynamic and kinetic factors that drive the formation of ordered two-dimensional (2D) nanopatterns on surfaces.

Modeling of 2D Supramolecular Packing

Monte Carlo simulations have been successfully employed to model the 2D supramolecular packing of 3-TPEB on graphite surfaces. These computational models are designed to explore the vast conformational and orientational landscape available to the molecules as they adsorb and interact on the substrate. The simulations typically account for intermolecular interactions, such as van der Waals forces and hydrogen bonding, as well as the interaction between the 3-TPEB molecules and the underlying surface.

By simulating the behavior of a large ensemble of molecules, researchers can predict the most thermodynamically stable 2D crystalline structures. These simulations have revealed that 3-TPEB molecules can adopt different planar conformations due to the rotational freedom of the pyridyl rings. This conformational flexibility plays a crucial role in the formation of various packing arrangements. The simulations can identify the specific intermolecular interactions, such as C–H···N hydrogen bonds, that are key to stabilizing the resulting supramolecular networks. The predicted structures from these simulations can then be compared with experimental observations from techniques like scanning tunneling microscopy (STM) to validate the computational models.

Analysis of Concentration Effects on Nanopattern Stability

A significant aspect of the supramolecular self-assembly of 3-TPEB is its dependence on the concentration of the molecules at the solid-liquid interface. Monte Carlo simulations have been effectively used to investigate how molecular concentration influences the stability of different nanopatterns. By varying the number of molecules in the simulation box, it is possible to mimic changes in experimental concentrations and observe the resulting structural transitions in the self-assembled monolayer.

These simulations have demonstrated that at lower concentrations, 3-TPEB molecules tend to form a less dense, porous network structure. As the concentration increases, the system can transition to a more compact, close-packed arrangement. The Monte Carlo method allows for the calculation of the free energy of these different phases, providing a thermodynamic basis for the observed concentration-dependent polymorphism. The analysis of these simulations offers critical insights into the delicate balance of intermolecular and molecule-substrate interactions that govern the formation and stability of these nanopatterns, highlighting the tunability of the supramolecular architecture through simple control of the concentration.

Computational Prediction of Host-Guest Interactions

Theoretical approaches such as Density Functional Theory (DFT) or molecular docking simulations could be employed to predict the binding affinities and geometries of potential guest molecules within a 3-TPEB network. Such studies would involve calculating the interaction energies between the host framework and various guest molecules, taking into account factors like size, shape, and chemical complementarity. The pyridyl nitrogen atoms in the 3-TPEB structure could act as hydrogen bond acceptors, suggesting that guest molecules with hydrogen bond donor capabilities might exhibit favorable interactions. However, without specific computational studies on this system, any discussion on the prediction of host-guest interactions remains speculative. Future computational research in this area would be valuable for exploring the potential of this compound-based materials in applications such as molecular sensing, separation, and catalysis.

Future Research Directions and Translational Perspectives

Design of Next-Generation Molecular Architectures

The future design of molecular architectures based on 1,3,5-Tris(pyridin-3-ylethynyl)benzene is poised to move beyond simple structural motifs towards complex, functional systems. A key area of exploration will be the synthesis of derivatives with tailored functionalities. By chemically modifying the pyridine (B92270) rings or the central benzene (B151609) core, researchers can fine-tune the electronic, optical, and self-assembly properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's photophysical characteristics, making it a candidate for advanced optoelectronic applications such as organic light-emitting diodes (OLEDs). targetmol.com

Furthermore, the principles of crystal engineering will be instrumental in guiding the design of solid-state materials with predictable and desirable packing arrangements. The specific geometry of the 3-pyridyl isomer, in contrast to its 4-pyridyl counterpart, offers different coordination vectors and potential for hydrogen bonding, which can be exploited to construct intricate and highly ordered three-dimensional networks. The study of how subtle structural changes influence the supramolecular environment is crucial for designing molecules with enhanced properties. nih.govmdpi.com

Integration into Hybrid Material Systems

A significant future direction lies in the integration of this compound into hybrid material systems, combining the properties of this organic molecule with those of inorganic components. A primary application in this area is its use as a tritopic organic linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.net The nitrogen atoms on the pyridine rings can coordinate with various metal ions, leading to the formation of porous crystalline materials with high surface areas and tunable pore sizes. researchgate.net Future research will likely focus on synthesizing novel MOFs with this linker for applications in gas storage, separation, and catalysis. The distinct angular disposition of the pyridyl nitrogen in the 3-position is expected to yield MOF topologies that are different from those obtained with the 4-pyridyl isomer, potentially leading to materials with unique selective adsorption or catalytic properties. researchgate.net

Beyond MOFs, this compound can be incorporated into polymer matrices to create functional composites. Its rigid structure can enhance the mechanical properties of polymers, while its electronic characteristics could be harnessed in the development of conductive or photoactive polymer blends. The covalent attachment or non-covalent dispersion of this compound and its derivatives within various matrices will be a key strategy for creating next-generation hybrid materials.

Exploration of Novel Supramolecular Functions

The self-assembly of this compound into well-defined supramolecular structures is a cornerstone of its future potential. Due to rotational freedom around the alkynyl moieties, the molecule can adopt different planar and non-planar conformations, such as C3h or Cs symmetries. researchgate.net This conformational flexibility, governed by subtle intermolecular interactions, can be harnessed to create stimuli-responsive materials. For example, the self-assembled structures could potentially be modulated by external stimuli like light, temperature, or the introduction of guest molecules, leading to changes in their optical or electronic properties. mdpi.com

A joint experimental and computational study has already provided insights into the concentration-dependent self-assembly of this molecule on a graphite (B72142) surface, revealing the formation of different two-dimensional architectures. researchgate.net Future work will likely delve deeper into controlling this self-assembly in both two and three dimensions to create complex functional systems. This could include the design of molecular switches, sensors, or even rudimentary molecular machines based on the dynamic and reversible nature of supramolecular interactions.

Advanced Characterization Techniques for In Situ Studies

To fully understand and exploit the potential of this compound, the application of advanced characterization techniques for in situ studies will be crucial. Techniques such as scanning tunneling microscopy (STM) have already been employed to visualize the self-assembly of this molecule at the solid-liquid interface. researchgate.net Future research will benefit from the use of other high-resolution microscopy techniques, such as atomic force microscopy (AFM), to probe the mechanical and electronic properties of the resulting nanostructures.

Furthermore, in situ spectroscopic techniques will be vital for studying the dynamic processes of self-assembly and the response of these materials to external stimuli. For instance, time-resolved fluorescence and absorption spectroscopy can provide insights into the excited-state dynamics of new molecular architectures, which is essential for optoelectronic applications. Similarly, techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy will continue to be indispensable for elucidating the precise three-dimensional structures of both the individual molecules and their supramolecular assemblies in various environments. mdpi.comnih.gov

Computational Design and Materials Discovery Platforms

Computational modeling and materials discovery platforms are set to play a pivotal role in accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, optical properties, and conformational preferences of new molecular designs, thereby guiding synthetic efforts towards the most promising candidates. mdpi.com

Moreover, the rise of machine learning and artificial intelligence offers a powerful new paradigm for materials discovery. mit.eduresearchgate.netarxiv.org By training machine learning models on existing experimental and computational data for similar organic compounds, it is possible to develop predictive tools for properties such as fluorescence, electrochemical activity, and even the propensity to form specific supramolecular structures. targetmol.comarxiv.org These platforms can rapidly screen vast virtual libraries of potential derivatives of this compound, identifying novel candidates with optimized properties for specific applications, from OLEDs to porous materials for carbon capture. targetmol.comnih.gov This data-driven approach will undoubtedly expedite the journey from molecular design to the realization of new functional materials.

Data Tables

Table 1: Properties of 1,3,5-Tris(pyridin-ylethynyl)benzene Isomers and a Related Compound.

| Compound Name | Molecular Formula | Key Feature | Potential Applications |

| This compound | C₂₇H₁₅N₃ | Angled coordination vectors | MOFs, Supramolecular Assemblies, OLEDs |

| 1,3,5-Tris(pyridin-4-ylethynyl)benzene (B170862) | C₂₇H₁₅N₃ | Linear coordination vectors | MOFs, OLEDs, Drug Delivery |

| 1,3,5-Tris(phenylethynyl)benzene | C₃₀H₁₈ | Lacks nitrogen atoms | Different coordination chemistry and electronic properties |

Data compiled from publicly available chemical information.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tris(pyridin-3-ylethynyl)benzene, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 1,3,5-triethynylbenzene and 3-bromopyridine, using Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a toluene/EtOH/H₂O solvent system. Reaction temperatures (90–105°C) and stoichiometric ratios of boronic acid derivatives significantly impact yields. For reproducibility, ensure inert atmosphere conditions and monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine X-ray crystallography for absolute conformation (as demonstrated in analogous triazine derivatives) with 2D NMR spectroscopy (¹H-¹³C HSQC) to resolve overlapping aromatic proton signals. High-resolution mass spectrometry (HRMS) and FT-IR (to confirm alkyne C≡C stretches at ~2100 cm⁻¹) are essential for validation .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : By-products often arise from incomplete coupling (e.g., mono- or di-substituted intermediates) or oxidative homocoupling of alkynes. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol can isolate the target compound. Analytical HPLC with UV detection (λ = 254 nm) helps quantify impurities .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its utility in metal-organic frameworks (MOFs)?

- Methodological Answer : The pyridyl nitrogen atoms act as coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺), while the rigid benzene core enables porous framework assembly. Use density functional theory (DFT) to calculate ligand frontier orbitals (HOMO/LUMO) and predict charge-transfer properties. Experimental validation via cyclic voltammetry and UV-vis spectroscopy can correlate electronic behavior with MOF stability .

Q. What strategies exist to functionalize this compound for structure-activity relationship (SAR) studies in catalysis?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on pyridine rings) via post-synthetic modifications. For example, iodination using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) enables cross-coupling reactions. Monitor regioselectivity via ¹H NMR and compare catalytic efficiency in model reactions (e.g., Suzuki coupling) to establish SAR .

Q. How does solvent polarity affect the compound’s supramolecular assembly in solution?

- Methodological Answer : In polar solvents (e.g., DMF), π-π stacking between benzene cores dominates, while nonpolar solvents (e.g., toluene) favor alkyl chain interactions. Use dynamic light scattering (DLS) to monitor aggregation size and small-angle X-ray scattering (SAXS) to confirm ordered structures. Solvatochromic shifts in fluorescence spectra provide additional insights .

Q. What are the thermal stability limits of this compound, and how can decomposition pathways be analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (typically >300°C for rigid aromatic systems). Pair with pyrolysis-GC/MS to identify volatile fragments. For computational analysis, simulate degradation pathways using molecular dynamics (MD) software, focusing on bond dissociation energies of ethynyl linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.